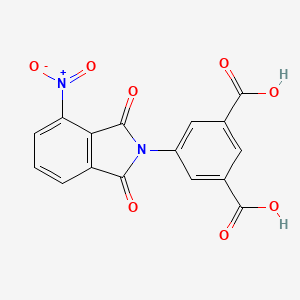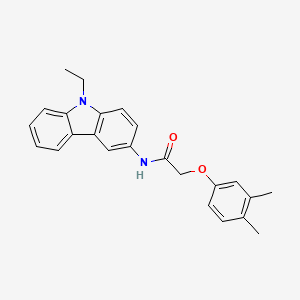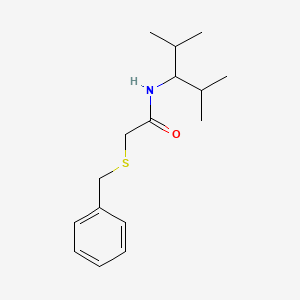![molecular formula C25H19NO B5236187 4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5236187.png)
4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a quinoline ring system and a biphenyl moiety. The compound has been synthesized using various methods and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one is not fully understood. However, it is believed to inhibit the activity of various enzymes and proteins involved in cancer cell growth, inflammation, and microbial growth. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria and fungi. In addition, it has been shown to have antioxidant properties and can scavenge free radicals.
実験室実験の利点と制限
One of the advantages of using 4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one in lab experiments is its potential applications in various fields. The compound has shown promising results in various scientific studies and can be used in further research. However, one of the limitations of using this compound is its low yield during synthesis, which can limit its availability for research.
将来の方向性
There are various future directions for research on 4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one. One of the directions is to study its potential applications in drug development. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation, which can be further studied for drug development. Another direction is to study its potential applications in agriculture. The compound has been shown to inhibit the growth of bacteria and fungi, which can be further studied for its potential applications in agriculture.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has shown promising results in various scientific studies. It has potential applications in drug development, agriculture, and other fields. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of 4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has been reported using various methods. One of the methods involves the reaction of 4-bromo-1,2-dihydroquinoline-3-carboxylic acid with 4-biphenylboronic acid in the presence of a palladium catalyst. Another method involves the reaction of 4-bromoquinoline with 4-biphenylboronic acid in the presence of a palladium catalyst and a base. The yield of the compound obtained using these methods ranges from 30% to 70%.
科学的研究の応用
4-(4-biphenylyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one has shown potential applications in various scientific research fields. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. The compound has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. In addition, it has been studied for its anti-microbial properties and has shown potential in inhibiting the growth of bacteria and fungi.
特性
IUPAC Name |
4-(4-phenylphenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO/c27-24-16-23(20-12-10-18(11-13-20)17-6-2-1-3-7-17)22-15-14-19-8-4-5-9-21(19)25(22)26-24/h1-15,23H,16H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNGRYYHNUHGSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-5-{1-[(4-nitrophenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5236107.png)
![N-[4-(aminosulfonyl)phenyl]-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5236134.png)

![1-cycloheptyl-N-[2-(methylthio)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5236151.png)
![N-{[5-({2-[(3-acetylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide](/img/structure/B5236152.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B5236158.png)
![2-({[4-(acetylamino)phenyl]amino}carbonyl)-3,4,5,6-tetrabromobenzoic acid](/img/structure/B5236171.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5236175.png)


![2-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5236193.png)
![(2,6-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5236198.png)
![N-{1-[1-(3-cyclopentylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5236200.png)
